molecular formula C10H12F3NO B13952409 2-((Ethyl(trifluoromethyl)amino)methyl)phenol

2-((Ethyl(trifluoromethyl)amino)methyl)phenol

Cat. No.: B13952409
M. Wt: 219.20 g/mol
InChI Key: SPWRCUZYOACTCP-UHFFFAOYSA-N
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Description

2-((Ethyl(trifluoromethyl)amino)methyl)phenol is an organic compound that features a phenol group substituted with an ethyl(trifluoromethyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Ethyl(trifluoromethyl)amino)methyl)phenol typically involves the introduction of the ethyl(trifluoromethyl)amino group onto a phenol ring. One common method is through the reaction of phenol with ethyl(trifluoromethyl)amine in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-((Ethyl(trifluoromethyl)amino)methyl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while reduction of a nitro group can produce an amine .

Scientific Research Applications

2-((Ethyl(trifluoromethyl)amino)methyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((Ethyl(trifluoromethyl)amino)methyl)phenol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily cross cell membranes and interact with intracellular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups can result in enhanced biological activity and improved material properties compared to similar compounds .

Properties

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

2-[[ethyl(trifluoromethyl)amino]methyl]phenol

InChI

InChI=1S/C10H12F3NO/c1-2-14(10(11,12)13)7-8-5-3-4-6-9(8)15/h3-6,15H,2,7H2,1H3

InChI Key

SPWRCUZYOACTCP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1O)C(F)(F)F

Origin of Product

United States

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